N-((6-(p-tolyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of imidazothiazoles. This compound is characterized by its unique structure, which includes a cyclohexanecarboxamide group attached to an imidazothiazole ring system. The presence of a 4-methylphenyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE typically involves a multi-step process. One common method includes the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired imidazothiazole ring system. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions on the imidazothiazole ring.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol and dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
When compared to other similar compounds, N-{[6-(4-METHYLPHENYL)-2,3-DIHYDROIMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-1-CYCLOHEXANECARBOXAMIDE stands out due to its unique structure and chemical properties. Similar compounds include:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2,6-Difluoro-N-{[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl}benzamide
These compounds share the imidazothiazole core but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C20H25N3OS |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-[[6-(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H25N3OS/c1-14-7-9-15(10-8-14)18-17(23-11-12-25-20(23)22-18)13-21-19(24)16-5-3-2-4-6-16/h7-10,16H,2-6,11-13H2,1H3,(H,21,24) |
InChI Key |
VYHIFRHDWCRXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3CCSC3=N2)CNC(=O)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.